Agonodepside B

Übersicht

Beschreibung

Agonodepside B is a depside, a class of natural products formed by two or more phenolic units. It is a secondary metabolite produced by the endophytic fungus Arthrinium sp., which is found in Antarctic brown algae Phaeurus antarcticus . This compound has garnered interest due to its photoprotective and antioxidant properties, making it a potential candidate for use in sunscreens .

Wissenschaftliche Forschungsanwendungen

Agonodepside B has several scientific research applications:

Chemistry: It is studied for its unique chemical structure and reactivity, contributing to the understanding of depsides and their derivatives.

Biology: Its antioxidant properties make it a subject of research in cellular protection against oxidative stress.

Wirkmechanismus

Target of Action

Agonodepside B is a chemical compound isolated from the filamentous fungus strain F7524 The specific targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that this compound is a depside, a natural product class commonly formed by two or more phenolic units, biosynthetically originated from the polyketide synthase (pks) route

Biochemical Pathways

It is known that depsides, the class of compounds to which this compound belongs, are formed by the polyketide synthase (pks) route . The downstream effects of these pathways are yet to be fully understood.

Result of Action

This compound has been found to have photoprotective and antioxidant properties . It has been shown to exhibit excellent absorbance in both UVA and UVB regions, display photostability, and be non-phototoxic to HaCaT cells . It also exhibited antioxidant activity by reducing intracellular ROS production induced by UVA in keratinocyte monolayers and reconstructed human skin models .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it was isolated from a fungus in the Antarctic environment, which is known for its harsh conditions and high UV exposure . This suggests that this compound may have evolved to provide photoprotective benefits in such an environment.

Biochemische Analyse

Biochemical Properties

Agonodepside B plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes involved in oxidative stress responses and proteins that regulate cellular metabolism . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can lead to significant changes in cellular processes.

Cellular Effects

This compound exerts a range of effects on different cell types and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For instance, this compound can induce changes in the expression of genes involved in stress responses and metabolic pathways, thereby impacting cell survival and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and stress resistance . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and impaired metabolic function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. This can have significant implications for cellular energy balance and overall metabolic health.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target areas, where it can exert its biochemical effects. The transport and distribution of this compound are critical for its efficacy and overall impact on cellular function.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows this compound to interact with its target biomolecules effectively, thereby modulating cellular processes at the subcellular level.

Vorbereitungsmethoden

Agonodepside B is typically isolated from the endophytic fungus Arthrinium sp. The preparation involves the following steps:

Fermentation: The fungus is cultured under specific conditions to produce the desired metabolites.

Extraction: The metabolites are extracted using solvents such as ethyl acetate.

Purification: The crude extract is subjected to chromatographic techniques, such as reversed-phase chromatography, to isolate this compound.

Analyse Chemischer Reaktionen

Agonodepside B unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können es in Hydrochinone oder andere reduzierte Formen umwandeln.

Zu den gängigen Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Halogenierungsmittel wie Brom. Die Hauptprodukte, die gebildet werden, hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab.

4. Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Es wird wegen seiner einzigartigen chemischen Struktur und Reaktivität untersucht, was zum Verständnis von Depsiden und ihren Derivaten beiträgt.

Biologie: Seine antioxidativen Eigenschaften machen es zum Gegenstand der Forschung zum Schutz von Zellen vor oxidativem Stress.

5. Wirkmechanismus

This compound entfaltet seine Wirkungen in erster Linie durch seine antioxidative Aktivität. Es reduziert die durch ultraviolette A-Strahlung induzierte Produktion von reaktiven Sauerstoffspezies in Zellen, wodurch die Zellen vor oxidativem Schaden geschützt werden . Zu den beteiligten molekularen Zielstrukturen und -pfaden gehören die Reduktion von reaktiven Sauerstoffspezies in Keratinozyten und menschlichen Hautmodellen, was zu seinen photoprotektiven Eigenschaften beiträgt .

Vergleich Mit ähnlichen Verbindungen

Agonodepside B wird mit anderen ähnlichen Verbindungen verglichen, wie z. B.:

- Rotiorin

- Verrucosidin

- Ochrephilone

- Andrastin A

- Andrastin C

Diese Verbindungen, wie z. B. This compound, sind Polyketid-Metaboliten, die von Pilzen produziert werden. this compound ist aufgrund seiner spezifischen photoprotektiven und antioxidativen Eigenschaften einzigartig, die bei den anderen Verbindungen nicht so ausgeprägt sind .

Biologische Aktivität

Agonodepside B is a phenolic polyketide compound isolated from the nonsporulating filamentous fungus F7524. This compound has garnered attention due to its diverse biological activities, particularly its antibacterial and cytotoxic properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

1. Chemical Structure and Properties

This compound belongs to a class of compounds known as depsides, characterized by the presence of ester-linked hydroxybenzoic acid moieties. The structural elucidation of this compound was achieved through spectroscopic methods, including NMR and mass spectrometry, revealing its unique chemical framework that contributes to its bioactivity .

2. Antibacterial Activity

This compound exhibits significant antibacterial activity against various Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound were determined in several studies:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.3 |

| Bacillus cereus | 10.0 |

| Enterococcus faecalis | 15.0 |

These results indicate that this compound is particularly effective against Staphylococcus aureus, a common pathogen associated with skin infections and other serious conditions .

3. Cytotoxic Activity

The cytotoxic effects of this compound were evaluated against various cancer cell lines, demonstrating promising results:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 18.0 |

| A549 (lung cancer) | 15.0 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. This compound shows moderate cytotoxicity, suggesting potential for further development as an anticancer agent .

Research indicates that the biological activity of this compound may be attributed to its ability to disrupt bacterial cell membranes and interfere with cellular processes in cancer cells. The compound's phenolic structure is believed to play a critical role in these interactions, enhancing its efficacy against both bacterial and tumor cells .

5. Case Studies and Research Findings

A study conducted on the antifungal and antibacterial properties of various fungal metabolites highlighted this compound's significant activity compared to other compounds isolated from Aspergillus species. The findings suggest that this compound could be a valuable lead compound for developing new antimicrobial agents .

6. Conclusion

This compound represents a promising compound in the search for new antibacterial and anticancer agents derived from natural products. Its notable antibacterial activity against Gram-positive bacteria and moderate cytotoxicity against cancer cell lines underscore its potential therapeutic applications. Further research is warranted to fully elucidate its mechanisms of action and optimize its efficacy for clinical use.

Eigenschaften

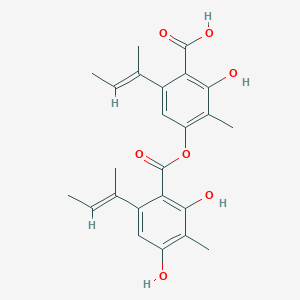

IUPAC Name |

6-[(E)-but-2-en-2-yl]-4-[6-[(E)-but-2-en-2-yl]-2,4-dihydroxy-3-methylbenzoyl]oxy-2-hydroxy-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O7/c1-7-11(3)15-9-17(25)13(5)21(26)20(15)24(30)31-18-10-16(12(4)8-2)19(23(28)29)22(27)14(18)6/h7-10,25-27H,1-6H3,(H,28,29)/b11-7+,12-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTHRDXERPBJOF-MKICQXMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2)C(=CC)C)C(=O)O)O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2)/C(=C/C)/C)C(=O)O)O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.